1-(Oxolan-2-ylmethyl)-1,4-diazepane
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Description
Scientific Research Applications
Synthesis Methodologies
Research in the field has led to the development of efficient synthetic routes for 1,4-diazepane derivatives, highlighting the versatility of 1-(Oxolan-2-ylmethyl)-1,4-diazepane in chemical synthesis:
Ugi Multicomponent Reaction : A two-step approach utilizing Ugi multicomponent reaction followed by an intramolecular SN2 reaction has been studied for the synthesis of diazepane systems, demonstrating a convergent synthesis method for 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives with high yield through Mitsunobu cyclization and different cyclization conditions for aliphatic 1-sulfonyl 1,4-diazepan-5-ones (Banfi et al., 2007).
Microwave Assisted Synthesis : A new, efficient access to 1,4-diazepane derivatives has been described through microwave-assisted synthesis, showcasing rapid synthesis in good yields and providing a method for the synthesis of various 1,4-diazepane derivatives (Wlodarczyk et al., 2007).
Catalysis Applications
This compound derivatives have been utilized in catalytic applications, emphasizing their role in organic transformations:
Olefin Epoxidation : Manganese(III) complexes of bisphenolate ligands, including those derived from 1,4-diazepane, have been studied for their catalytic ability towards olefin epoxidation, revealing a correlation between the Lewis acidity of the Mn(III) center and epoxide yield and product selectivity (Sankaralingam & Palaniandavar, 2014).
Multicomponent Synthesis of Diazepines : Research describes a protocol for the one-pot multicomponent synthesis of diazepine derivatives, employing silica-supported iron oxide nanoparticles as a catalytic amount, highlighting an efficient and magnetically recoverable nanocatalyst for this synthesis (Maleki, 2012).
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-10(13-8-1)9-12-6-2-4-11-5-7-12/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMRPTSLBHFQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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